6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
6-amino-4-(2-ethoxyphenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H18N4O2/c1-3-12-15-14(10-7-5-6-8-13(10)22-4-2)11(9-18)16(19)23-17(15)21-20-12/h5-8,14H,3-4,19H2,1-2H3,(H,20,21) |
InChI Key |
GMTHOXWTXWHIRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile in the presence of a catalyst. The reaction is typically carried out in an ionic liquid medium at temperatures ranging from 70°C to 75°C for about 110 to 120 minutes . This method offers high yields, straightforward protocols, and environmentally friendly conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as sulfonated amorphous carbon and eosin Y can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and the ethoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, anti-inflammatory, and antimicrobial activities. It has been studied for its cytotoxic effects against cancer cell lines and its ability to inhibit specific enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmacological Studies: The compound is used in the development of new therapeutic agents targeting various biological pathways.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the activity of human epidermal growth factor receptor protein, which is involved in cancer cell proliferation .
Comparison with Similar Compounds
Position 4 Substituents
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Compounds like 11t and 11i show potent PDE2 inhibition (IC₅₀ = 8–12 nM), attributed to enhanced interactions with hydrophobic enzyme pockets via trifluoromethyl/chloro groups .
- Electron-Donating Groups (e.g., OCH₃, OC₂H₅): Methoxy or ethoxy substituents (as in the target compound) may improve solubility but reduce PDE2 affinity compared to halogenated analogs.
- Hydroxyphenyl (AMDPC ): Demonstrates anticancer activity by non-apoptotic mechanisms, possibly due to hydrogen bonding with cellular targets.
Position 3 Alkyl Chains
- Methyl vs. Ethyl/Propyl: Methyl groups (e.g., 11t, 11i) are common in PDE2 inhibitors, while bulkier chains (ethyl/propyl) may enhance anticancer activity by increasing lipophilicity (e.g., 10m ). The target compound’s ethyl group could balance steric effects and membrane permeability.
Biological Activity
6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a notable compound belonging to the pyrano[2,3-c]pyrazole class. This compound exhibits significant biological activity, particularly in the fields of oncology and inflammation. The presence of multiple functional groups, including an amino group, ethoxyphenyl group, and carbonitrile group, plays a crucial role in its biological interactions.
- Molecular Formula : C17H18N4O2
- Molecular Weight : Approximately 324.4 g/mol
- CAS Number : 364749-02-0
These properties allow for diverse chemical transformations and interactions with biological targets, making it a candidate for further pharmacological studies.
Antitumor Activity
Research indicates that compounds within the pyrano[2,3-c]pyrazole family, including this compound, exhibit promising antitumor properties. Specifically, studies have demonstrated its ability to inhibit key kinases involved in tumor growth:
- Target Kinases : BRAF(V600E), EGFR, telomerase
- Mechanism of Action : Inhibition of pathways critical for tumor survival and proliferation .
Anti-inflammatory Activity
In addition to its anticancer potential, this compound has shown anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating diseases characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Amino-4-(4-chlorophenyl)-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile | Chlorophenyl substitution | Anticancer properties |
| 6-Amino-4-(phenyl)-3-methyl-pyrano[2,3-c]pyrazole | Phenyl substitution | Enzyme inhibition |
| 6-Amino-4-(cyclohexenyl)-3-methyl-pyrano[2,3-c]pyrazole | Cyclohexenyl substitution | Potential anti-inflammatory effects |
This table illustrates how variations in the structure can lead to differences in biological activity.
Study on Anticancer Efficacy
A study investigated the efficacy of various pyrazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin . The combination index method was employed to analyze these interactions.
Evaluation of Anti-inflammatory Properties
Another research effort focused on evaluating the anti-inflammatory properties of pyrazole derivatives in preclinical models. The findings suggested that these compounds could effectively reduce markers of inflammation in vitro and in vivo .
Q & A
Q. Table 1: Synthesis Optimization Comparison
| Catalyst | Solvent | Yield (%) | Time (min) | Reference |
|---|---|---|---|---|
| TBAB | Water | 85–95 | 25–30 | |
| CTACl | Water | >90 | 30–40 | |
| Ionic liquid | Ethanol | 92–98 | 20–25 |
Basic: What spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Signals for pyrazole NH (δ 12.09–12.23 ppm), ethoxyphenyl protons (δ 6.98–7.57 ppm), and cyano carbons (δ 94–161 ppm) are diagnostic .
- HRMS: Confirm molecular ion peaks (e.g., m/z 342.0540 for perfluorophenyl derivatives) .
- IR: Absorptions at ~2200 cm⁻¹ (C≡N) and ~3350 cm⁻¹ (NH₂) .
Advanced: How to design experiments to evaluate calcium channel blockade activity?
Methodological Answer:
- In Vitro Models: Use isolated rat aortic rings pre-contracted with KCl (80 mM). Compare vasorelaxation effects to nifedipine (reference calcium channel blocker) .
- Dose-Response Curves: Test concentrations from 1 nM–100 µM. Calculate EC₅₀ values using GraphPad Prism for nonlinear regression analysis .
- Mechanistic Confirmation: Pre-incubate tissues with L-NAME (nitric oxide synthase inhibitor) to assess NO-independent pathways .
Advanced: How to resolve contradictions in biological activity across derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR): Vary substituents on the 4-aryl group. For example:
- Computational Modeling: Use software (e.g., AutoDock) to predict binding affinity to L-type calcium channels .
Basic: What green chemistry approaches are applicable to its synthesis?
Methodological Answer:
- Water as Solvent: Reduces organic waste and enables one-pot reactions (78–98% yields) .
- Catalyst Recycling: Ionic liquids like [Et₃NH][HSO₄] can be reused for 5 cycles without significant yield loss .
- Energy Efficiency: Open-atmosphere stirring at 55–60°C minimizes energy use while maintaining reactivity .
Advanced: How to analyze reaction mechanisms in multi-component syntheses?
Methodological Answer:
- Intermediate Isolation: Monitor via TLC to identify Knoevenagel adducts (aldehyde + malononitrile) and subsequent cyclization with hydrazine .
- Kinetic Studies: Use pseudo-first-order kinetics to determine rate-limiting steps (e.g., imine formation vs. pyran ring closure) .
- Isotopic Labeling: Introduce ¹⁵N-labeled hydrazine to track nitrogen incorporation into the pyrazole ring .
Advanced: What computational tools predict pharmacological properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME to assess bioavailability (%ABS = 65–80), blood-brain barrier permeability (BBB+), and CYP450 interactions .
- Molecular Dynamics (MD): Simulate binding stability to calcium channel α1 subunits (e.g., 100 ns trajectories in GROMACS) .
- QSAR Models: Correlate Hammett σ values of substituents with EC₅₀ data to design potent derivatives .
Basic: How to address purification challenges in synthesis?
Methodological Answer:
- Recrystallization: Use ethanol or ethanol/water mixtures to isolate high-purity crystals (>98% by HPLC) .
- Column Chromatography: Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for polar derivatives .
- Centrifugation: Rapidly separate precipitates in aqueous reactions to minimize side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
